A Senior Application Scientist's Guide to 5-Methoxyisatoic Anhydride (CAS: 37795-77-0)
A Senior Application Scientist's Guide to 5-Methoxyisatoic Anhydride (CAS: 37795-77-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methoxyisatoic anhydride, also known as 6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, containing both a reactive anhydride and a masked aniline, makes it an exceptionally versatile reagent for constructing a diverse array of complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, synthesis, core reactivity, and critical applications, with a focus on providing the causal insights necessary for effective experimental design and execution in a research and development setting.
Core Chemical and Physical Identity
Understanding the fundamental properties of a reagent is the bedrock of its effective application. 5-Methoxyisatoic anhydride is a stable, crystalline solid at room temperature. The methoxy group (-OCH₃) at the 5-position (or 6-position depending on nomenclature) significantly influences the electronic properties of the aromatic ring, which in turn modulates the reactivity of the anhydride moiety.
Physicochemical & Safety Data
Proper handling and storage are paramount for maintaining reagent integrity and ensuring laboratory safety. Key data are summarized below.
| Property | Value | Source & Comments |
| CAS Number | 37795-77-0 | The definitive identifier for this compound.[1] |
| Molecular Formula | C₉H₇NO₄ | [1] |
| Molecular Weight | 193.16 g/mol | [1] |
| Appearance | Crystalline powder, typically white to brown.[2] | Color can vary based on purity. |
| Melting Point | 244-246 °C (with decomposition) | [2] |
| Storage | Store at room temperature, sealed in a dry environment.[2][3] | The compound is sensitive to moisture.[4] |
| Key Synonyms | 6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Codes | P261 (Avoid breathing dust), P271 (Use only in a well-ventilated area), P280 (Wear protective gloves/eye protection) | [3] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[4][5]
Spectroscopic Signature
Confirmation of reagent identity and purity is a non-negotiable step in any synthetic workflow. The ¹H NMR spectrum provides a clear diagnostic fingerprint.
-
¹H NMR (300 MHz, CDCl₃):
-
δ 11.61 (bs, 1H): This broad singlet corresponds to the acidic N-H proton of the carbamate.
-
δ 7.35 (dd, 1H, J=8.9, 2.7 Hz): Aromatic proton.
-
δ 7.19 (d, 1H, J=2.7 Hz): Aromatic proton.
-
δ 7.11 (d, 1H, J=8.9 Hz): Aromatic proton.
-
δ 3.65 (s, 3H): The sharp singlet of the methoxy group protons.[2]
-
The spectral data are consistent with the assigned structure, confirming the presence of the key functional groups.[2]
Synthesis and Manufacturing Insights
The most common and industrially scalable synthesis of 5-methoxyisatoic anhydride involves the cyclization of 2-amino-5-methoxybenzoic acid.[2] The choice of cyclizing agent is critical, with phosgene or its safer solid equivalent, triphosgene, being the most effective.
Synthetic Workflow: From Anthranilic Acid to Anhydride
The reaction proceeds via the formation of an intermediate N-carboxyanhydride which then cyclizes. Triphosgene is often preferred in a laboratory setting due to its ease of handling compared to gaseous phosgene, though it requires careful management due to its toxicity.[2]
Caption: Synthesis workflow for 5-Methoxyisatoic Anhydride.
Reference Laboratory Protocol
This protocol is based on established literature procedures.[2]
Objective: To synthesize 6-methoxy-1H-benzo[d][2][6]oxazine-2,4-dione.
Materials:
-
2-Amino-5-methoxybenzoic acid (1 eq)
-
Triphosgene (1.2 eq)
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
Dissolution: Dissolve 2-amino-5-methoxybenzoic acid in a mixture of water and a small amount of concentrated hydrochloric acid.
-
Reagent Addition: Carefully add triphosgene to the stirred solution. Causality Note: Triphosgene is the phosgene source for the cyclization. HCl ensures the starting amine is protonated, influencing solubility and reaction kinetics.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: Upon completion, a solid will precipitate from the solution. Collect the solid product by filtration.
-
Washing: Wash the collected solid thoroughly with a large volume of water to remove any residual acid and water-soluble impurities.
-
Drying: Dry the resulting solid under vacuum to yield the final product. The product can often be used directly in subsequent steps without further purification.[2]
Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point analysis and ¹H NMR spectroscopy, comparing the data to established values.[2]
Core Reactivity: A Chemist's Perspective
The utility of isatoic anhydrides stems from their predictable reactivity towards nucleophiles. The molecule possesses two electrophilic centers: the C4 carbonyl (more reactive, part of a traditional anhydride linkage) and the C2 carbonyl (part of a carbamate). Nucleophilic attack almost invariably occurs at the more electrophilic C4 position, leading to ring-opening.
Nucleophilic Acyl Substitution and Ring-Opening
This is the cornerstone reaction of isatoic anhydrides. The reaction with a generic nucleophile (Nu⁻) proceeds via attack at the C4 carbonyl, followed by the collapse of the tetrahedral intermediate, which results in the expulsion of CO₂ and the formation of a 2-aminobenzoyl derivative. This "traceless" release of CO₂ is a powerful thermodynamic driving force for the reaction.
Caption: General mechanism of nucleophilic ring-opening.
This reactivity pattern holds for a wide range of nucleophiles, including amines, alcohols, and water, yielding amides, esters, and carboxylic acids, respectively.[7]
-
Aminolysis (Reaction with Amines): This is arguably the most common application, leading to the formation of 2-aminobenzamides. These products are crucial intermediates for the synthesis of nitrogen-containing heterocycles like quinazolinones.[8][9]
-
Alcoholysis (Reaction with Alcohols): This reaction produces 2-aminobenzoate esters.[9]
-
Hydrolysis (Reaction with Water): Leads to the parent 2-amino-5-methoxybenzoic acid and CO₂.[9] This is why the compound must be stored under dry conditions.
Applications in Drug Discovery and Development
5-Methoxyisatoic anhydride is not merely an academic curiosity; it is a validated and valuable scaffold in pharmaceutical R&D.[10] Its ability to serve as a precursor to a multitude of heterocyclic systems makes it a workhorse reagent.
A Gateway to Privileged Scaffolds
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The derivatives of 5-methoxyisatoic anhydride are frequently found in such structures.
-
Quinazolinones and Benzodiazepines: The 2-aminobenzamide products derived from aminolysis are ideal precursors for condensation reactions to form quinazolinone and benzodiazepine cores, which are prevalent in centrally active drugs.[8]
-
Radiotracer Synthesis: It is a key reagent in the preparation of ¹⁸F-labeled radiotracers used for Positron Emission Tomography (PET) imaging, particularly for targeting GABAA receptors in the brain.[2]
-
DGKα Inhibitors for Immuno-oncology: Recent patent literature highlights its use in the synthesis of substituted aminoquinolones that act as diacylglycerol kinase alpha (DGKα) inhibitors. These compounds have been found to enhance T-cell mediated immunity and are being explored for the treatment of cancers.[11]
The methoxy group itself is a valuable feature in drug design. It can improve metabolic stability, modulate solubility, and form key hydrogen bond interactions with protein targets, making it a strategic addition to a pharmacophore.[12]
Experimental Protocol: Synthesis of a Quinazolinone Precursor
Objective: To synthesize N-substituted-2-amino-5-methoxybenzamide.
Materials:
-
5-Methoxyisatoic anhydride (1 eq)
-
Primary or secondary amine (1.1 eq)
-
Aprotic solvent (e.g., DMF, Dioxane, or THF)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-methoxyisatoic anhydride in the chosen aprotic solvent. Causality Note: An aprotic solvent is used to prevent it from acting as a competing nucleophile. An inert atmosphere prevents side reactions with atmospheric moisture.
-
Amine Addition: Add the amine to the solution. The addition can be done dropwise if the reaction is exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of CO₂ gas. Monitor the reaction by TLC until the starting anhydride is consumed.
-
Workup: Once the reaction is complete, the product can often be isolated by precipitation upon adding an anti-solvent (e.g., water or hexane) or by standard extractive workup followed by solvent evaporation.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Self-Validation: The structure of the resulting benzamide should be confirmed by NMR and Mass Spectrometry to ensure the desired acylation has occurred before proceeding to the subsequent cyclization step.
Conclusion
5-Methoxyisatoic anhydride (CAS: 37795-77-0) is a high-value, versatile reagent whose strategic importance in chemical synthesis and drug discovery is well-established. Its predictable ring-opening reactivity with nucleophiles, driven by the thermodynamically favorable release of carbon dioxide, provides a robust and efficient entry into a wide range of 2-aminobenzoyl derivatives. These intermediates are, in turn, critical for the construction of medicinally relevant heterocyclic scaffolds such as quinazolinones and for specialized applications like PET tracer development. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, empowers researchers to leverage this powerful building block to its full potential in their R&D endeavors.
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- PubMed Central. (2022, December 19). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro.
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- Royal Society of Chemistry. (n.d.). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.
- Royal Society of Chemistry. (n.d.). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7.
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- Google Patents. (n.d.). WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation.
- Chemistry LibreTexts. (2019, June 5). 20.18: Reactions of Anhydrides.
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